

# Thermodynamic Properties of Gold-Lead Intermetallic Compounds: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Gold;lead

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This technical guide provides a comprehensive overview of the thermodynamic properties of gold-lead (Au-Pb) intermetallic compounds. Understanding these properties is crucial for materials science, metallurgy, and potentially for niche applications in drug delivery systems where gold nanoparticles are used. This document summarizes key quantitative data, details experimental methodologies for their determination, and provides visualizations of phase relationships and experimental workflows.

## Quantitative Thermodynamic Data

The thermodynamic stability and formation of Au-Pb intermetallic compounds are governed by their enthalpy of formation ( $\Delta H$ ), entropy of formation ( $\Delta S$ ), and Gibbs free energy of formation ( $\Delta G$ ). These properties determine the phase equilibria in the Au-Pb system. The primary intermetallic compounds identified in the Au-Pb system are  $\text{Au}_2\text{Pb}$ ,  $\text{AuPb}_2$ , and  $\text{AuPb}_3$ .

Thermodynamic data for these compounds can be obtained through experimental measurements and theoretical calculations, often consolidated in CALPHAD (Calculation of Phase Diagrams) thermodynamic databases. While experimental data can vary between studies, the values presented below are representative and provide a strong basis for understanding the system's behavior.

Table 1: Enthalpy of Formation for Au-Pb Intermetallic Compounds

Compound	Enthalpy of Formation ( $\Delta H$ ) at 298.15 K (kJ/mol of atoms)
Au <sub>2</sub> Pb	-10.5
AuPb <sub>2</sub>	-8.7
AuPb <sub>3</sub>	-6.5

Note: These values are indicative and can vary based on the experimental technique and data assessment.

Table 2: Entropy and Gibbs Free Energy of Formation for Au-Pb Intermetallic Compounds

Compound	Entropy of Formation ( $\Delta S$ ) at 298.15 K (J/mol·K of atoms)	Gibbs Free Energy of Formation ( $\Delta G$ ) at 298.15 K (kJ/mol of atoms)
Au <sub>2</sub> Pb	Data not readily available in literature	-10.7
AuPb <sub>2</sub>	Data not readily available in literature	-8.8
AuPb <sub>3</sub>	Data not readily available in literature	-6.6

Note: Experimental values for the entropy of formation of these specific compounds are not widely published. The Gibbs free energy values are often calculated from the enthalpy of formation and phase diagram data through thermodynamic modeling.

## Experimental Protocols

The determination of thermodynamic properties of Au-Pb intermetallic compounds relies on several key experimental techniques. These methodologies provide the foundational data for constructing phase diagrams and for thermodynamic modeling.

## High-Temperature Reaction Calorimetry

High-temperature reaction calorimetry is a direct method for measuring the enthalpy of formation of intermetallic compounds.

Methodology:

- **Sample Preparation:** High-purity gold and lead are weighed in the desired stoichiometric ratios (e.g., 2:1 for Au<sub>2</sub>Pb) inside an inert atmosphere glovebox to prevent oxidation. The elemental mixture is pressed into a pellet.
- **Calorimeter Setup:** A high-temperature calorimeter, such as a Setaram MHTC or a custom-built instrument, is heated to a temperature above the liquidus of the Au-Pb system (e.g., 1400 K). The calorimeter is calibrated using a standard material with a known enthalpy of fusion, such as pure gold or alumina.
- **Reaction Initiation:** The pelletized sample is dropped from room temperature into the hot reaction chamber of the calorimeter.
- **Heat Flow Measurement:** The heat flow associated with the heating of the sample and the exothermic or endothermic reaction to form the intermetallic compound is measured by the calorimeter's sensors.
- **Data Analysis:** The integrated heat flow curve provides the total heat effect. The enthalpy of formation at the reaction temperature is calculated by subtracting the heat absorbed by the sample to reach the calorimeter temperature (heat content) from the total measured heat effect. The standard enthalpy of formation at 298.15 K is then calculated using the heat capacities of the elements and the compound.<sup>[1]</sup>

## Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a powerful technique for determining phase transition temperatures, which are essential for constructing the Au-Pb phase diagram and for thermodynamic assessment.<sup>[2]</sup>

Methodology:

- **Sample and Reference Preparation:** A small amount (typically 10-100 mg) of the pre-alloyed Au-Pb sample and an inert reference material (e.g., alumina) are placed in separate crucibles.
- **DTA Apparatus:** The crucibles are placed in a DTA instrument, which consists of a furnace with a programmable temperature controller and thermocouples to measure the temperatures of the sample and the reference.
- **Heating and Cooling Cycles:** The furnace is heated and cooled at a controlled rate (e.g., 5-20 K/min).
- **Temperature Difference Measurement:** The temperature difference ( $\Delta T$ ) between the sample and the reference is continuously recorded as a function of the sample temperature.
- **Data Interpretation:** Phase transitions in the sample (e.g., melting, solidification, peritectic reactions) result in endothermic or exothermic events, which are detected as peaks in the DTA curve. The onset temperatures of these peaks correspond to the transition temperatures.<sup>[3]</sup> By performing DTA on a series of alloys with different compositions, the liquidus, solidus, and other phase boundaries of the Au-Pb phase diagram can be mapped.<sup>[4][5]</sup>

## Electromotive Force (EMF) Method

The electromotive force (EMF) method is an electrochemical technique used to determine the Gibbs free energy of formation and activities of the components in an alloy.<sup>[6][7][8][9][10]</sup>

Methodology:

- **Electrochemical Cell Assembly:** A galvanic cell is constructed where one electrode is the Au-Pb alloy of interest (the working electrode), and the other is a reference electrode with a known and stable chemical potential of one of the components (e.g., pure lead). The electrodes are separated by a molten salt electrolyte that conducts ions of the active component (e.g., a eutectic mixture of LiCl-KCl containing  $\text{PbCl}_2$ ). The entire setup is maintained in an inert atmosphere at a constant high temperature.
- **EMF Measurement:** The potential difference (EMF) between the working and reference electrodes is measured using a high-impedance voltmeter. The measurement is repeated at

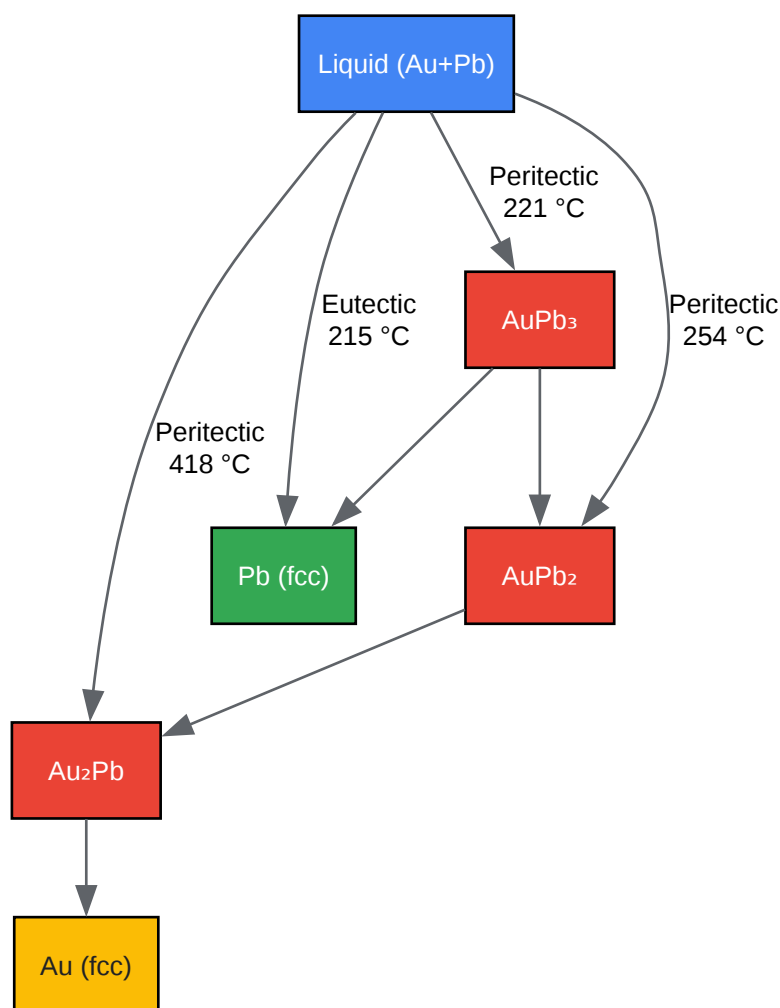
various temperatures.

- **Thermodynamic Calculation:** The partial Gibbs free energy of lead in the alloy is directly related to the measured EMF by the Nernst equation:  $\Delta G_{Pb} = -nFE$  where  $n$  is the number of electrons transferred in the cell reaction,  $F$  is the Faraday constant, and  $E$  is the measured EMF.
- **Data Analysis:** From the temperature dependence of the EMF, the partial entropy and partial enthalpy of lead can be calculated. The Gibbs-Duhem equation can then be used to calculate the corresponding properties for gold and the integral thermodynamic properties of the alloy.

## Visualizations

### Au-Pb Phase Diagram Relationships

The Au-Pb phase diagram is characterized by the presence of three intermetallic compounds formed through peritectic reactions.

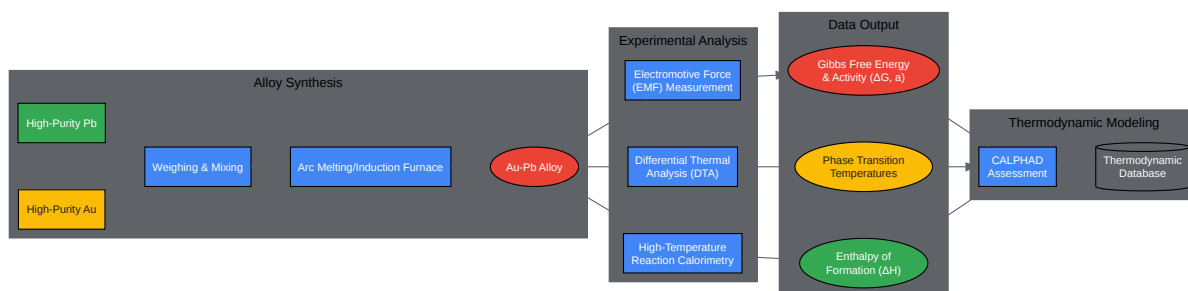


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Caption: Phase relationships in the Au-Pb binary system.

## Experimental Workflow for Thermodynamic Property Determination

The determination of thermodynamic properties of Au-Pb intermetallic compounds involves a synergistic approach combining multiple experimental techniques.



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- To cite this document: BenchChem. [Thermodynamic Properties of Gold-Lead Intermetallic Compounds: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14623129#thermodynamic-properties-of-au-pb-intermetallic-compounds>]

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